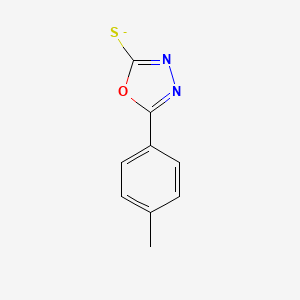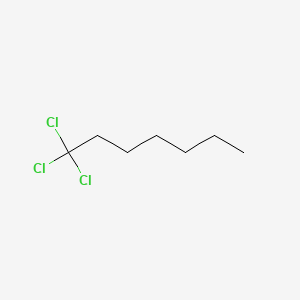
(3E)-1-chloro-3-hydroxyiminopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1-chloro-3-hydroxyiminopropan-2-one is an organic compound with a unique structure that includes a chlorine atom, a hydroxyimino group, and a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-chloro-3-hydroxyiminopropan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method is the chlorination of 3-hydroxyiminopropan-2-one using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-1-chloro-3-hydroxyiminopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3E)-1-chloro-3-hydroxyiminopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3E)-1-chloro-3-hydroxyiminopropan-2-one involves its reactive functional groups. The hydroxyimino group can form hydrogen bonds and interact with various biological targets, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-1-chloro-3-hydroxyiminopropan-2-one: Unique due to its combination of chlorine and hydroxyimino groups.
1-chloro-2-propanone: Lacks the hydroxyimino group, making it less reactive in certain biological contexts.
3-hydroxyiminopropan-2-one:
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C3H4ClNO2 |
|---|---|
Molekulargewicht |
121.52 g/mol |
IUPAC-Name |
(3E)-1-chloro-3-hydroxyiminopropan-2-one |
InChI |
InChI=1S/C3H4ClNO2/c4-1-3(6)2-5-7/h2,7H,1H2/b5-2+ |
InChI-Schlüssel |
ZKZZLGBUKOYGKT-GORDUTHDSA-N |
Isomerische SMILES |
C(C(=O)/C=N/O)Cl |
Kanonische SMILES |
C(C(=O)C=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
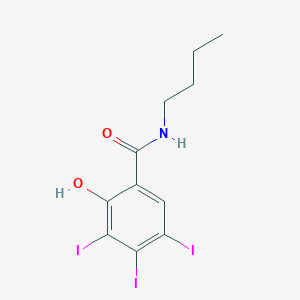
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)
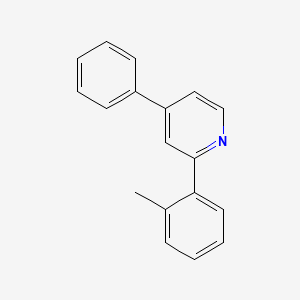
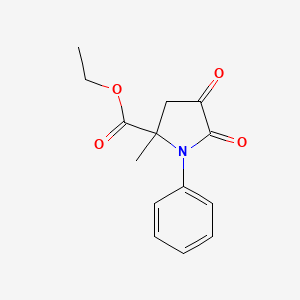
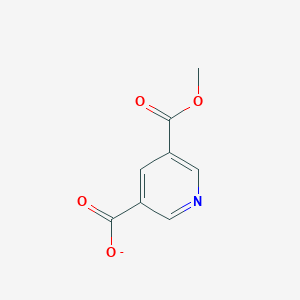
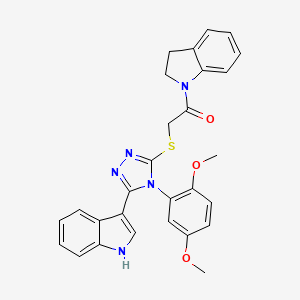
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
